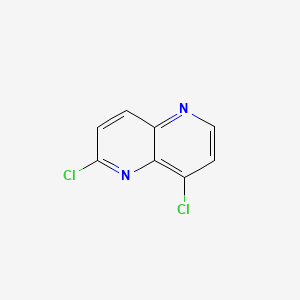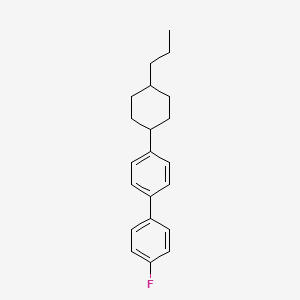
Sodium 4-chlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C6H5ClNaO3S and its molecular weight is 215.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hybrid Nanomaterial Synthesis
Sodium 4-chlorobenzenesulfonate (4-CBS) has been utilized in the synthesis of stable organo-mineral hybrid nanomaterials. Specifically, 4-CBS was intercalated between layers of zinc-aluminium layered double hydroxides (LDHs), leading to the creation of a hybrid material with a high degree of intercalation. This research demonstrates the potential of 4-CBS in creating new nanostructured materials with enhanced properties (Lakraimi et al., 2006).
Polymer Synthesis
This compound has been used in the direct synthesis of hydrophilic styrenic-based homopolymers and block copolymers in aqueous solutions. The utilization of this compound in polymerization processes shows its versatility in the synthesis of polymers with specific properties and applications (Mitsukami et al., 2001).
Nanofiltration Membrane Fabrication
In the field of nanofiltration, this compound has been applied in the fabrication of negatively charged nanofiltration membranes. These membranes, which incorporate modified halloysite nanotubes with grafted this compound, show potential for applications in desalination and wastewater treatment (Zhu et al., 2014).
Electrochemical Sensor Development
Research involving this compound has led to the development of novel electrochemical sensors. Poly(sodium 4-styrenesulfonate) intercalated graphene composites have been used to create sensors with excellent electrocatalytic activity, demonstrating the compound's applicability in the field of electrochemical sensing and analysis (Li et al., 2014).
Multilayered Material Modification
This compound has been involved in modifying the structure and properties of multilayered materials, particularly in poly(sodium 4-styrenesulfonate)/poly(diallyldimethylammonium chloride) multilayers. Treatment with concentrated salt solutions containing this compound resulted in significant changes in the physicochemical properties, opening up possibilities for tailored material applications (Han et al., 2012).
Safety and Hazards
生化学分析
Biochemical Properties
Sodium 4-chlorobenzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonate-binding proteins, which facilitate its transport and utilization in metabolic processes. The nature of these interactions often involves ionic and hydrogen bonding, which stabilize the compound within the active sites of enzymes and proteins .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in stress response and metabolic pathways. Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy and potential changes in cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and metabolic disturbances .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, this compound can be metabolized through sulfonation pathways, which involve the transfer of sulfonate groups to other molecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of the compound can influence its biological activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 4-chlorobenzenesulfonate involves the reaction of 4-chlorobenzenesulfonyl chloride with sodium hydroxide.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-chlorobenzenesulfonyl chloride in water.", "Slowly add sodium hydroxide to the solution while stirring.", "Heat the mixture to 70-80°C and stir for 1 hour.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it to obtain Sodium 4-chlorobenzenesulfonate." ] } | |
CAS番号 |
5138-90-9 |
分子式 |
C6H5ClNaO3S |
分子量 |
215.61 g/mol |
IUPAC名 |
sodium;4-chlorobenzenesulfonate |
InChI |
InChI=1S/C6H5ClO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10); |
InChIキー |
DGNMZFIOSIEAJS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Na+] |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)O)Cl.[Na] |
| 5138-90-9 | |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)







![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)



